5-Cyclopropyl-1H-pyrazol-3(2H)-one

描述

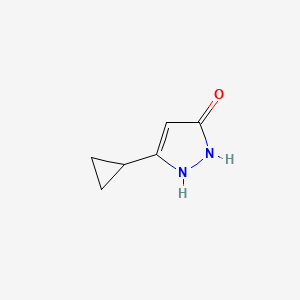

5-Cyclopropyl-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1,3-diketones or β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate cyclization and formation of the pyrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

化学反应分析

Annulation Reactions

The compound participates in domino reactions to construct polycyclic systems. When reacted with arylglyoxals under acidic conditions, it forms pyrazolo-fused heterocycles through multistep cyclization pathways:

Key steps include:

-

Double [3 + 2 + 1] heteroannulation with arylglyoxals, forming two new rings via tandem C–C and C–N bond formation .

-

Steric effects from the cyclopropyl group direct regioselectivity, favoring naphthyridines over diazocanes when bulky substituents are absent .

Cyclization Reactions

The cyclopropyl group enhances reactivity in ring-forming processes:

Substitution Reactions

The NH group at position 1 and the carbonyl group at position 3 serve as reactive sites:

Nucleophilic Substitution

Reaction with halogenated aromatics or heterocycles under basic conditions:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,6-Dichloroquinazoline | K₂CO₃, DMF, 80°C | N-(Pyrazolyl)-quinazoline-2,4-diamine | 70–89% |

Acylation

Coupling with acrylamides or acid chlorides generates kinase inhibitor precursors :

textPyrazolone + Acryloyl chloride → N-Acylated derivatives (e.g., CDK12/13 inhibitors, yield: 50–65%)[4]

Condensation Reactions

The carbonyl group facilitates condensation with amines or aldehydes:

With Arylglyoxals

In DMF under microwave irradiation, condensation yields pyrrolo[2,3-c]pyrazoles :

text2 Equiv pyrazolone + 1 equiv arylglyoxal → Pyrrolo[2,3-c]pyrazole (yield: 34–52%)[1]

With Pyrimidine Derivatives

Nucleophilic substitution at pyrimidine chlorides produces kinase-targeting hybrids :

text5-Cyclopropylpyrazol-3-amine + 4-chloropyrimidine → Pyrazolo-pyrimidine hybrids (yield: 35–89%)[5]

Tautomerism and Rearrangements

The compound exhibits keto-enol tautomerism, influencing reactivity:

text3-Keto form ⇌ 3-Hydroxy-1H-pyrazole form

科学研究应用

Medicinal Chemistry

Anticancer Activity

5-Cyclopropyl-1H-pyrazol-3(2H)-one has been investigated for its potential as an anticancer agent. Studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, a series of 3-amino-5-cyclopropyl-1H-pyrazole derivatives demonstrated promising activity against CDK2 and CDK16, suggesting their potential use in cancer treatment . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance selectivity and potency against specific cancer types.

Antimicrobial Properties

Research indicates that compounds containing the pyrazole moiety exhibit antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves interference with microbial enzyme systems or cellular processes.

Drug Development

Targeting Kinases

The compound serves as a lead structure for developing kinase inhibitors. The flexibility and binding characteristics of the pyrazole scaffold allow it to interact with multiple kinase targets, which is advantageous in designing drugs for diseases such as cancer and inflammatory disorders . Notably, this compound has been utilized in synthesizing more complex inhibitors targeting p21-activated kinase (PAK4), which is implicated in various cancers .

Antileishmanial Agents

Recent studies have highlighted the efficacy of pyrazole derivatives against Leishmania species, responsible for leishmaniasis. Compounds derived from this compound have shown significant in vitro potency against Leishmania infantum, indicating their potential as effective treatments for this disease . The pharmacokinetic profiles of these compounds are also promising, suggesting they could lead to safe oral therapies.

Synthetic Applications

Building Block in Organic Synthesis

this compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules through various reactions. Its reactivity can be exploited to synthesize novel compounds with desired biological activities . For instance, it has been used in the synthesis of substituted quinazolines and other heterocycles that possess therapeutic potential.

Case Studies

作用机制

The mechanism of action of 5-Cyclopropyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

相似化合物的比较

- 3-Amino-5-cyclopropyl-1H-pyrazole

- 5-Amino-3-cyclopropylpyrazole

- 3-Cyclopropyl-1H-pyrazol-5-amine

Comparison: 5-Cyclopropyl-1H-pyrazol-3(2H)-one is unique due to the presence of the cyclopropyl group and the pyrazole ring. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable compound in various research and industrial applications. Its structural features allow for diverse chemical modifications, enhancing its utility in synthetic chemistry and drug design.

生物活性

5-Cyclopropyl-1H-pyrazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a cyclopropyl group at the 5-position. Its molecular formula is , and it has been identified as an important scaffold in drug discovery due to its ability to interact with various biological targets.

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of specific kinases, which are critical in various signaling pathways. For instance, it has shown efficacy against human dihydroorotate dehydrogenase (DHODH), a target involved in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis .

Antiparasitic Activity

In studies evaluating antiparasitic properties, this compound demonstrated significant activity against certain protozoan parasites. The compound's mechanism involves interference with metabolic pathways crucial for parasite survival .

Neurotropic Effects

Additionally, the compound has been investigated for neurotropic activity. Preclinical studies suggest potential benefits in neuroprotection and cognitive enhancement, although further research is needed to fully understand its effects on the central nervous system .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : By binding to the active sites of kinases and other enzymes, the compound can modulate their activity, leading to altered cellular signaling.

- Receptor Interaction : The compound may also interact with various receptors, influencing physiological responses such as inflammation and pain perception .

Table 1: Summary of Biological Activities

Case Study: Antiviral Efficacy

In a notable study, this compound was evaluated for its antiviral properties against measles virus. The results indicated that the compound effectively inhibited viral replication in vitro, showcasing its potential as an antiviral agent .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 5-cyclopropyl-1H-pyrazol-3(2H)-one, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. A regioselective approach using N-tosylhydrazones and alkynes under transition metal catalysis (e.g., Cu or Pd) can yield functionalized pyrazoles with high purity . Key optimizations include:

- Temperature control (80–120°C) to minimize side reactions.

- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.

- Catalytic systems (e.g., PdCl₂/PPh₃) to improve yield and regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard. Single-crystal diffraction data collected at low temperature (e.g., 100 K) using Mo-Kα radiation (λ = 0.71073 Å) can resolve bond lengths and angles. Software like SHELXL (for refinement) and OLEX2 (for visualization) are used to analyze hydrogen bonding networks and confirm cyclopropane ring geometry . For example, C–C bond lengths in the cyclopropane moiety typically range from 1.48–1.52 Å .

Q. What spectroscopic techniques are employed to characterize this compound?

- NMR : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify proton environments (e.g., pyrazole ring protons at δ 6.2–7.1 ppm) and cyclopropane carbons (δ 8–12 ppm) .

- FT-IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3400 cm⁻¹) confirm the pyrazol-3-one core .

- MS : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 151.0874 for C₇H₈N₂O) .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the crystal packing and stability of this compound?

Graph-set analysis (R₂²(8) motifs) reveals intermolecular N–H⋯O hydrogen bonds between pyrazol-one units, forming dimers. These interactions stabilize the crystal lattice and correlate with melting points (e.g., 210–215°C) . Computational tools like Mercury CSD can model packing efficiency, with typical densities of 1.35–1.45 g/cm³ .

Q. What strategies are used to study structure-activity relationships (SAR) for derivatives of this compound?

- Substitution : Introducing electron-withdrawing groups (e.g., –CF₃) at the cyclopropane ring enhances electrophilicity, altering biological activity .

- Bioisosterism : Replacing the cyclopropane with bicyclo[1.1.1]pentane maintains steric bulk but improves metabolic stability .

- Molecular docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., kinase enzymes) by simulating π-π stacking and hydrophobic interactions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

DFT calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals. The LUMO energy (−1.8 eV) indicates susceptibility to nucleophilic attack at the carbonyl carbon. Solvent effects (PCM model) show increased reactivity in polar aprotic solvents (e.g., DMSO) due to stabilization of transition states .

Q. What experimental approaches resolve contradictions in reported biological activities of pyrazol-3-one derivatives?

- Dose-response assays : IC₅₀ values (e.g., 10–50 μM for kinase inhibition) are validated across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects .

- Off-target profiling : Broad-spectrum kinase screens (e.g., Eurofins KinaseProfiler) identify non-specific binding .

- Metabolic stability studies : Microsomal half-life (t₁/₂) in human liver microsomes distinguishes intrinsic activity from rapid degradation artifacts .

Q. Methodological Tables

Table 1. Key Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 7.452(2) |

| b (Å) | 10.618(3) |

| c (Å) | 12.785(4) |

| β (°) | 95.27(2) |

| Volume (ų) | 1006.5(5) |

| Z | 4 |

| R₁ (I > 2σ(I)) | 0.041 |

Table 2. Optimization of Synthetic Yield

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| PdCl₂ | DMF | 100 | 78 |

| CuI | THF | 80 | 65 |

| None | Toluene | 120 | <10 |

属性

IUPAC Name |

5-cyclopropyl-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAVRRIFDWJRIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70476793 | |

| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199125-36-5 | |

| Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。